REACTION_CXSMILES
|
[CH3:1][C:2]([CH:5]1[CH2:10][CH2:9][CH:8]([CH:11]=[O:12])[CH2:7][CH2:6]1)([CH3:4])[CH3:3].C[O-].[Na+]>CO>[CH3:4][C:2]([C@H:5]1[CH2:6][CH2:7][C@H:8]([CH:11]=[O:12])[CH2:9][CH2:10]1)([CH3:1])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
862 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1CCC(CC1)C=O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of glacial HOAc-ether (1:3) dropwise until the pH was 6-7
|
Type
|
ADDITION
|
Details
|
followed by addition of a few drops of sat. NaHCO3
|
Type
|
CUSTOM
|
Details
|
The CH3OH was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc (200 mL deoxygenated by passage of argon) and brine (40 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product (1.6 g)
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% EtOAc/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[C@@H]1CC[C@H](CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.1 mmol | |
AMOUNT: MASS | 690 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |